2'-O-Methyladenosine 2'-O-Methyladenosine Cordysinin B is a member of the class of adenosines that is adenosine in which the hydroxy group at position 2' is replaced by a methoxy group. It has been isolated from the mycelia of Cordyceps sinensis. It has a role as a fungal metabolite. It is a member of adenosines and an ether. It is functionally related to an adenosine.
2'-O-Methyladenosine has been reported in Euglena gracilis, Ophiocordyceps sinensis, and other organisms with data available.
RN given refers to parent cpd
Brand Name: Vulcanchem
CAS No.: 2140-79-6
VCID: VC21540998
InChI: InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
SMILES: Array
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol

2'-O-Methyladenosine

CAS No.: 2140-79-6

Cat. No.: VC21540998

Molecular Formula: C11H15N5O4

Molecular Weight: 281.27 g/mol

Purity: 97%min

* For research use only. Not for human or veterinary use.

2'-O-Methyladenosine - 2140-79-6

Specification

CAS No. 2140-79-6
Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
IUPAC Name (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol
Standard InChI InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1
Standard InChI Key FPUGCISOLXNPPC-IOSLPCCCSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
Canonical SMILES COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

Introduction

Synthesis and Isolation Methods

Traditional Synthesis Approaches

The traditional synthesis of 2'-O-Methyladenosine involves the methylation of adenosine using methyl iodide in an anhydrous alkaline medium. This reaction is typically conducted at 0°C for approximately 4 hours . The process yields a mixture of methylated products, with monomethylated adenosine at either the 2'-O or 3'-O position constituting approximately 64% of the total products . Side products include dimethylated adenosines, specifically 2',3'-O-dimethyladenosine (21%) and N6-2'-O-dimethyladenosine (11%) .

Biological Functions and Significance

Role in RNA Modification

2'-O-Methyladenosine serves as an important epitranscriptomic modification in various RNA types. This modification occurs post-transcriptionally and influences RNA function without altering the genetic code encoded in the DNA . The addition of the methyl group to the 2' position is catalyzed by ribonucleoproteins (snoRNPs) that recognize specific RNA sequences and structures .

In the context of ribosomal RNA, 2'-O-methylation is believed to fine-tune the structure and function of the ribosome, potentially affecting translation efficiency and fidelity . The modification creates a more rigid RNA structure by restricting the conformational flexibility of the ribose sugar, which can influence RNA-protein interactions critical for proper ribosome assembly and function .

2'-O-Methyladenosine has also been detected in viral RNA genomes, particularly in flaviviruses such as dengue virus (DENV) . The NS5 protein of flaviviruses has been shown to perform 2'-O methylation of internal adenosine residues in viral RNA in vivo and can also methylate host ribosomal RNAs in vitro . This suggests potential roles for 2'-O-methylation in viral replication strategies and host-pathogen interactions.

Stabilization Effects

The increased stability conferred by 2'-O-methylation is particularly important for long-lived RNA species such as ribosomal RNA, which must maintain structural integrity over extended periods . This stabilization effect may explain why 2'-O-methylation is more prevalent in rRNA compared to messenger RNA, which typically has a shorter lifespan in the cell.

The stabilizing effect of 2'-O-methylation has been exploited in the development of a technique called RiboMethSeq, which quantifies the extent of 2'-O-methylation in RNA samples by taking advantage of the differential susceptibility to alkaline hydrolysis between methylated and unmethylated sites .

Evolutionary Significance

From an evolutionary perspective, 2'-O-methylation and similar modifications may represent important transitional states in the evolution of nucleic acids. Having chemical properties intermediate between RNA and DNA, 2'-O-methylated nucleosides are presumed to have been reactive groups of RNA molecules on early Earth that could have contributed to the emergence of DNA . This hypothesis aligns with the RNA world theory, which proposes that RNA preceded DNA and proteins in evolutionary history.

The widespread conservation of 2'-O-methylation across diverse species, from yeast to humans, further supports its fundamental importance in cellular function . The fact that specific 2'-O-methylation patterns are maintained across evolutionary lineages suggests that these modifications play critical roles that have been selected for during evolution.

Applications and Research Findings

Antiviral Properties

2'-O-Methyladenosine has demonstrated potential as an antiviral agent due to its structural similarities to natural nucleosides and its ability to interfere with viral replication machinery. It serves as an important starting material for the preparation of nucleoside derivatives that can act as inhibitors of RNA-dependent RNA viral polymerase . These polymerases are essential enzymes for the replication of many pathogenic RNA viruses, making them valuable targets for antiviral therapy.

Research has revealed that flavivirus NS5 protein performs 2'-O methylation of internal adenosine in viral RNA in vivo, suggesting a role for this modification in viral replication strategies . Understanding the mechanisms and consequences of this modification could lead to novel antiviral approaches targeting viral RNA modifications.

Relevance in Cancer Research

Recent investigations have begun to uncover potential connections between RNA methylation patterns, including 2'-O-methylation, and cancer development. Studies have shown that 2'-O-methyladenosine (Am) modification displays the lowest level in tumor tissues compared to normal tissues, suggesting potential diagnostic or prognostic value .

The broader field of RNA methylation, including modifications like 2'-O-methyladenosine, N6-methyladenosine (m6A), and N1-methyladenosine (m1A), has emerged as an important area in cancer research . These modifications can influence RNA stability, translation efficiency, and ultimately gene expression patterns that may contribute to cancer progression .

Table 2: Comparison of 2'-O-Methyladenosine with Related RNA Modifications

ModificationChemical PositionPrimary LocationKnown FunctionsReferences
2'-O-Methyladenosine (Am)2' hydroxyl of riboserRNA, viral RNARNA stabilization, viral RNA modification
N6-methyladenosine (m6A)N6 position of adeninemRNA (3'UTR)mRNA stability, translation regulation
N6,2'-O-dimethyladenosine (m6Am)N6 and 2'-O positionsmRNA (5'UTR)mRNA stability (controversial)
N1-methyladenosine (m1A)N1 position of adeninemRNA (5'UTR)Translation regulation

Pharmaceutical Applications

Beyond its research applications, 2'-O-Methyladenosine exhibits unique biological activities that may have pharmaceutical relevance. It has been reported to demonstrate hypotensive activities, suggesting potential applications in cardiovascular medicine . Additionally, as a methylated adenine residue found in urine of both normal individuals and adenosine deaminase (ADA) deficient patients, it may have diagnostic value in certain clinical contexts .

The enzymatic preparation and separation methods developed for 2'-O-methyladenosine have potential applications in the pharmaceutical industry, where high-purity nucleoside derivatives are often required for drug development . The scalable separation techniques that yield 2'-O-methyladenosine with 99% purity represent valuable methodologies for pharmaceutical manufacturing processes .

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